Sodium phosphotungstate monohydrate

Description

Classification within Polyoxometalate Chemistry

Sodium phosphotungstate monohydrate belongs to the broad class of compounds known as polyoxometalates (POMs). ontosight.ai POMs are polyatomic ions, typically anions, composed of three or more transition metal oxyanions linked together by shared oxygen atoms. wikipedia.org The metals are usually from group 5 or 6 of the periodic table in their high oxidation states. wikipedia.org

Specifically, this compound is classified as a heteropolyoxometalate. wikipedia.org This signifies that it is composed of more than one type of metal and a main group oxyanion, in this case, tungsten and phosphate (B84403), respectively. wikipedia.org

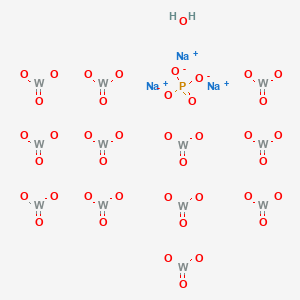

The structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, is a cornerstone of polyoxometalate chemistry and is known as the Keggin structure. wikipedia.org This structure is characterized by a central heteroatom, phosphorus, tetrahedrally coordinated to four oxygen atoms. This central tetrahedron is encapsulated by a cage of twelve tungsten-oxygen octahedra ({WO₆}). wikipedia.orgresearchgate.net These octahedra are arranged in four groups of three (W₃O₁₃), which share corners with each other and edges within the group. wikipedia.org

Historical Context and Evolution of Phosphotungstate Research

The journey of phosphotungstate research is intertwined with the broader history of polyoxometalate chemistry. The isostructural phosphomolybdate anion was first reported in 1826. wikipedia.org However, it was not until 1934 that the structure of the phosphotungstate anion was elucidated through X-ray crystallography by J.F. Keggin, leading to the naming of the "Keggin structure". wikipedia.orgwikipedia.org

Initially, the formula was incorrectly thought to be 3H₂O·P₂O₅ 24WO₃·59H₂O, but Keggin's work correctly identified the fundamental [PW₁₂O₄₀]³⁻ anion. wikipedia.org The 1970s marked a significant advancement with the introduction of quaternary ammonium (B1175870) salts of POMs, which allowed for more systematic studies by mitigating issues of hydrolysis. wikipedia.org The advent of ¹⁷O NMR spectroscopy further enabled detailed structural characterization of these compounds in solution. wikipedia.org

Early applications of phosphotungstic acid, the parent acid of sodium phosphotungstate, included its use as a precipitant for proteins in analytical procedures and in histological staining, with the PTAH (phosphotungstic acid-hematoxylin) stain being described by Mallory in 1897. wikipedia.org More recently, research has focused on the catalytic and electrochemical properties of phosphotungstates.

Current Paradigms and Future Directions in this compound Studies

Current research on this compound is vibrant and multidisciplinary, with a strong focus on its practical applications.

Detailed Research Findings:

Catalysis: Phosphotungstates, including the sodium salt, are recognized as effective catalysts for a variety of chemical reactions. ontosight.aichempedia.info Their strong Brønsted acidity makes them suitable for acid-catalyzed reactions, offering an environmentally friendlier alternative to conventional liquid acids like sulfuric acid. chempedia.info

Electrochemistry: The electrochemical properties of Keggin-type polyoxometalates are being extensively investigated for applications in energy storage and electrocatalysis. acs.orgnih.gov Studies have shown that the redox behavior of the phosphotungstate anion can be tuned by altering the counter-cation, heteroatom, and framework metal atoms. acs.org Research into sodium-ion batteries has explored various phosphate-based compounds as potential electrode materials. researchgate.netrsc.orgrsc.orgresearchgate.net

Biological Imaging: Sodium phosphotungstate is used as a negative stain in electron microscopy for the visualization of biological macromolecules and assemblies like viruses and proteins. ontosight.aibiorxiv.org Recent studies have highlighted its potential as a non-radioactive substitute for uranyl-based stains, which would make sample preparation more accessible. biorxiv.orgnih.gov

Materials Science: The incorporation of polyoxometalates into various matrices, such as polymers and carbon nanomaterials, is a burgeoning area of research. nih.govresearchgate.netresearchgate.net These composite materials exhibit enhanced properties and are being explored for applications in molecular electronics, sensors, and energy conversion. nih.govresearchgate.net

Future Directions:

The future of this compound research points towards the development of more sophisticated and functional materials. A key trend is the immobilization of POMs on heterogeneous supports to enhance their stability and reusability, particularly in harsh catalytic conditions. researchgate.net The creation of hybrid organic-inorganic materials and POM-based ionic liquids is also a promising avenue. mdpi.comresearchgate.net

Furthermore, the exploration of polyoxometalates in biomedicine is a rapidly growing field, with studies investigating their potential as antiviral, antibacterial, and antitumor agents. mdpi.com Understanding the interactions between POMs and biomolecules at a fundamental level is crucial for advancing these applications. rsc.org The development of novel POM-based composite materials for electrochemical applications, including fuel cells and redox flow batteries, also remains a key research focus. nih.gov

Properties

CAS No. |

312696-30-3 |

|---|---|

Molecular Formula |

H3Na3O41PW12 |

Molecular Weight |

2965.0 g/mol |

IUPAC Name |

trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |

InChI |

InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |

InChI Key |

ATLYITRHMPNCMI-UHFFFAOYSA-L |

SMILES |

O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |

Canonical SMILES |

O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Sodium Phosphotungstate Monohydrate

Conventional Precipitation and Acidification Routes

Traditional synthesis of sodium phosphotungstate is rooted in precipitation and acidification from aqueous solutions of its precursors. This approach is widely practiced due to its scalability and reliance on readily available starting materials.

Synthesis from Sodium Tungstate (B81510) and Phosphate (B84403) Precursors

The most common conventional method involves the reaction of sodium tungstate (Na₂WO₄) with a phosphorus source, typically phosphoric acid (H₃PO₄) or a phosphate salt like disodium (B8443419) hydrogen phosphate (Na₂HPO₄). The general process begins with the preparation of an aqueous solution of sodium tungstate. To this solution, the phosphate precursor is added. The subsequent and most critical step is the acidification of the mixture, usually with a strong mineral acid such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

The yield and purity of the final product are highly dependent on the stoichiometric ratios of the reactants, the concentration of the acid, and the reaction temperature.

Table 1: Conventional Synthesis Parameters for Phosphotungstates

| Tungsten Source | Phosphorus Source | Acid Used | Key Process | Reported Yield | Reference |

|---|---|---|---|---|---|

| Sodium Tungstate | Disodium Hydrogen Phosphate | Not specified, acidic conditions | Heating of mixed solution | Not specified | researchgate.net |

| Sodium Tungstate | Phosphoric Acid | None added (self-acidified) | Boiling for 2 hours | Not specified | researchgate.net |

| Sodium Tungstate | Phosphoric Acid | Sulfuric Acid | Solvent extraction | Up to 88.2% | researchgate.net |

| Sodium Tungstate | Calcium Phosphate | Nitric Acid | Solvent extraction & evaporation | Up to 95.4% | researchgate.net |

Influence of pH and Temperature on Crystallization

The crystallization of sodium phosphotungstate is profoundly affected by pH and temperature, as these parameters govern both the stability of the Keggin anion and the kinetics of crystal nucleation and growth.

pH: The Keggin anion [PW₁₂O₄₀]³⁻ is stable only in highly acidic environments, typically at a pH below 2. univie.ac.at As the pH increases, the anion begins to decompose into various lacunary (defect) species, such as [PW₁₁O₃₉]⁷⁻, and eventually breaks down into simple phosphate and tungstate ions at higher pH values. univie.ac.at Therefore, maintaining a low pH is crucial during synthesis and crystallization to prevent the formation of impurities and ensure the integrity of the desired Keggin structure. The crystallization rate itself can be pH-dependent; for many compounds, moving the pH away from the point of zero charge can increase electrostatic repulsion, which may affect solubility and nucleation rates. nih.govrsc.org

Temperature: Temperature influences crystallization primarily by affecting the solubility of the salt and the energy barrier for nucleation. Generally, increasing the temperature enhances the solubility of sodium phosphotungstate, allowing for the preparation of supersaturated solutions from which crystals can be grown upon cooling. The rate of crystallization often increases with temperature up to a certain point, as it provides the necessary activation energy for nucleation. tainstruments.com However, excessively high temperatures can also lead to faster decomposition of the Keggin anion, even at low pH, or result in the formation of smaller, less-ordered crystals due to rapid nucleation. nih.gov Controlled temperature profiles, such as slow cooling, are often employed to obtain large, high-quality crystals.

Advanced and Green Synthesis Techniques

In response to the need for more efficient, environmentally friendly, and precise manufacturing processes, advanced synthesis techniques for phosphotungstates have been developed. These methods offer benefits such as reduced reaction times, lower energy consumption, and the ability to create novel materials with tailored properties.

Microwave-Assisted Solid-Phase Synthesis of Phosphotungstates

Microwave-assisted synthesis has emerged as a powerful tool in materials chemistry, significantly accelerating reaction rates. researchgate.net In a solid-phase synthesis, reactants are mixed in their solid forms, sometimes with a small amount of solvent or a microwave-absorbing substance like charcoal to act as a susceptor. rsc.org This mixture is then irradiated with microwaves. The direct interaction of microwaves with the precursors leads to rapid and uniform heating, often reducing reaction times from many hours in a conventional oven to mere minutes. rsc.orgnih.gov

For phosphotungstates, this method can be applied by mixing solid precursors like sodium carbonate, tungsten oxide, and a phosphate source. rsc.org The high efficiency of microwave heating can produce crystalline, phase-pure materials with a significant reduction in energy consumption. researchgate.netrsc.org While specific reports on the microwave-assisted solid-phase synthesis of sodium phosphotungstate monohydrate are not abundant, the successful synthesis of related materials like NaRE(MO₄)₂ phosphors demonstrates the viability of this technique for producing complex sodium-containing tungstates rapidly. rsc.orgrsc.org

Table 2: Comparison of Conventional vs. Microwave Synthesis for Related Materials

| Material | Synthesis Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| NaRE(MO₄)₂ Phosphors | Conventional Heating | 12 hours | Established method | rsc.org |

| NaRE(MO₄)₂ Phosphors | Microwave-Assisted | 18-27 minutes | 30-40x time reduction | rsc.orgrsc.org |

| Phosphotungstate Nanoparticles | Microwave Radiation | Not specified | Produces nanoparticles (15-80nm) | researchgate.net |

Organic-Inorganic Hybrid Material Preparation Routes

Organic-inorganic hybrid materials incorporate the phosphotungstate anion into an organic matrix, creating composite materials with synergistic properties. These hybrids can be classified into two main types based on the interaction between the components: Class I, where weak forces like van der Waals or electrostatic interactions dominate, and Class II, where covalent bonds link the organic and inorganic parts. nih.gov

A common route to prepare these hybrids involves the electrostatic immobilization or encapsulation of the [PW₁₂O₄₀]³⁻ anion within a host matrix. For example, phosphotungstic acid (H₃PW₁₂O₄₀) has been combined with activated carbon to create hybrid electrodes for supercapacitors. researchgate.netudel.edu In this method, the carbon material is suspended in a solution of the acid, allowing the phosphotungstate clusters to adsorb onto the high-surface-area support. udel.edu

Another approach involves ion exchange, where the sodium cations in sodium phosphotungstate are replaced by organic cations, such as those from bipyridine or other ligands, to form new hybrid structures. nih.gov Furthermore, phosphotungstate anions can be incorporated into polymer matrices or metal-organic frameworks (MOFs), either through direct synthesis in the presence of the organic components or by post-synthetic modification. These methods leverage the structural integrity and redox activity of the phosphotungstate core while using the organic component to control properties like solubility, porosity, and catalytic site accessibility.

Mechanistic Investigations of Phosphotungstate Formation

The formation of the phosphotungstate Keggin ion ([PW₁₂O₄₀]³⁻) in aqueous solution is a complex self-assembly process. It does not occur in a single step but proceeds through the gradual condensation of simpler precursor ions under acidic conditions. The mechanism is believed to be under kinetic rather than thermodynamic control. researchgate.net

Studies using techniques like ³¹P NMR spectroscopy have elucidated the pathway of formation. The process begins with the acidification of a solution containing simple tungstate ([WO₄]²⁻) and phosphate ([PO₄]³⁻ or [HPO₄]²⁻) ions. researchgate.net As the pH is lowered, these ions polymerize into intermediate species. Key intermediates identified in the formation of the Keggin structure are lacunary (or defect) anions. researchgate.net

Specifically, the formation of species such as A-α-[PW₉O₃₄]⁹⁻, A-β-[PW₉O₃₄]⁹⁻, α-[PW₁₁O₃₉]⁷⁻, and β₁-[PW₁₁O₃₉]⁷⁻ has been confirmed at moderately acidic pH levels (e.g., pH ≤ 7.5). researchgate.net These lacunary structures are essentially incomplete Keggin ions. Upon further acidification to a pH of 1 or below, these intermediates capture the remaining tungstate units from the solution to complete their structure, ultimately forming the stable α-Keggin isomer, [PW₁₂O₄₀]³⁻. researchgate.netwikipedia.org The entire assembly is driven by the tendency of the metal oxide units to form stable, symmetrical, and compact clusters around the central phosphate heteroatom.

Role of Precursor Stoichiometry and Reaction Conditions

The formation of the [PW₁₂O₄₀]³⁻ anion, the core of sodium phosphotungstate, is highly dependent on the stoichiometry of the precursors and the prevailing reaction conditions, including pH, temperature, and reaction time. The primary precursors for this synthesis are a tungsten source, typically sodium tungstate (Na₂WO₄), and a phosphorus source, which can be disodium hydrogen phosphate (Na₂HPO₄) or phosphoric acid (H₃PO₄).

12 Na₂WO₄ + Na₂HPO₄ + 27 HCl → Na₃[PW₁₂O₄₀] + 23 NaCl + 14 H₂O

The stoichiometry of the reactants is a critical factor influencing the purity and yield of the final product. An excess of tungstate is often employed to ensure the complete formation of the Keggin anion. The pH of the solution plays a pivotal role in directing the speciation of the polyoxometalate. Strongly acidic conditions (pH < 2) favor the formation of the saturated [PW₁₂O₄₀]³⁻ Keggin ion. As the pH increases towards neutral, the Keggin structure can undergo partial hydrolysis, leading to the formation of lacunary species.

Temperature is another key parameter in the synthesis process. Heating the reaction mixture is a common practice to accelerate the formation of the phosphotungstate complex. For instance, some methods describe heating the solution of sodium tungstate and phosphoric acid to boiling for a specific duration to ensure the completion of the reaction. However, excessive temperatures can lead to the degradation of the heteropoly anion.

The concentration of the reactants also influences the reaction kinetics and the crystallization process. More concentrated solutions may lead to faster precipitation, but can also result in the inclusion of impurities within the crystal lattice. Therefore, a careful balance of precursor concentrations is necessary to achieve a high yield of pure this compound.

The crystallization of this compound from the reaction solution is the final step in its isolation. This is typically achieved by cooling the solution or by evaporation of the solvent. The specific conditions of crystallization, such as the rate of cooling and the final temperature, will determine the size and quality of the crystals, as well as the degree of hydration. While general procedures for the synthesis of phosphotungstic acid and its salts are available, specific and detailed protocols for the controlled crystallization of the monohydrate form of sodium phosphotungstate are not widely documented in publicly available literature.

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Role and Significance | Typical Range/Conditions |

|---|---|---|

| Tungsten Precursor | Source of tungstate ions for the formation of the polyoxometalate framework. | Sodium Tungstate (Na₂WO₄) |

| Phosphorus Precursor | Source of the central heteroatom for the Keggin structure. | Disodium Hydrogen Phosphate (Na₂HPO₄) or Phosphoric Acid (H₃PO₄) |

| Acidification Agent | Provides the necessary acidic medium for the condensation reaction. | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| pH | Controls the speciation of the phosphotungstate anion. | < 2 for the formation of the saturated Keggin ion. |

| Temperature | Influences the rate of reaction and the stability of the product. | Elevated temperatures (e.g., boiling) are often used, but must be controlled to prevent degradation. |

| Precursor Stoichiometry | Affects the yield and purity of the final product. | A slight excess of the tungsten precursor is often used. |

| Crystallization Method | Determines the final physical form and hydration state of the product. | Cooling or evaporation of the reaction solution. |

Elucidation of Intermediates in Synthesis Pathways

The formation of the [PW₁₂O₄₀]³⁻ Keggin anion is not a single-step process but rather a complex series of condensation reactions involving various intermediate species. The elucidation of these intermediates is crucial for understanding the mechanism of formation and for optimizing the synthesis of the desired product.

In acidic aqueous solutions, tungstate ions (WO₄²⁻) undergo protonation and condensation to form various polyanions. The initial step is the protonation of the orthotungstate ion, which then polymerizes. In the presence of a heteroatom source like phosphate, these tungsten-oxygen clusters assemble around the central PO₄³⁻ tetrahedron.

One of the key intermediates that has been identified in the synthesis of phosphotungstates is the lacunary Keggin ion. These are defective structures where one or more tungsten atoms are missing from the complete Keggin framework. A prominent example is the monolacunary [PW₁₁O₃₉]⁷⁻ anion, which is formed by the removal of a single {WO}⁶⁺ unit from the parent [PW₁₂O₄₀]³⁻ structure. The formation of these lacunary species is highly pH-dependent, with their stability increasing as the pH moves from strongly acidic to near-neutral conditions.

The general pathway for the formation of the Keggin ion can be envisioned as a stepwise assembly of smaller tungstate fragments around the central phosphate ion. This process is reversible, and the final structure is in equilibrium with its constituent components and various intermediate species. The presence of specific cations in the solution can also influence the stability and formation of different intermediates.

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and Raman spectroscopy, are powerful tools for studying the intermediates in phosphotungstate synthesis. ³¹P NMR is especially useful for identifying the different phosphorus environments in the various polyoxometalate species present in the solution. Each species, including the parent Keggin ion and its lacunary derivatives, exhibits a distinct chemical shift, allowing for their identification and quantification.

The formation of the final this compound crystal lattice occurs after the formation of the [PW₁₂O₄₀]³⁻ anion in solution. The sodium cations and water molecules then co-crystallize with the phosphotungstate anions to form the stable solid-state structure. The precise control over the reaction and crystallization conditions is therefore essential to favor the formation of the desired saturated Keggin structure and to prevent the isolation of products containing significant amounts of lacunary or other intermediate species.

Structural Elucidation and Advanced Spectroscopic Characterization of Sodium Phosphotungstate Monohydrate

Polyoxometalate Core Architecture and Ligand Environment

The intricate architecture of phosphotungstate compounds is central to their chemical identity and functionality. The fundamental building block is a polyoxometalate (POM) anion, which exhibits a highly ordered, cage-like structure.

Sodium phosphotungstate is a salt featuring the Keggin-type polyoxometalate anion, specifically [PW₁₂O₄₀]³⁻. This renowned structure is composed of a central phosphate (B84403) (PO₄) tetrahedron that is encapsulated by twelve tungsten oxide (WO₆) octahedra. This arrangement creates a compact, roughly spherical framework. The Keggin anion is a member of an extensive class of molecules where twelve MO₆ octahedra surround a central XO₄ tetrahedron. udel.edu The synthesis of this anion typically involves the acidification of a solution containing the correct stoichiometric amounts of tungstate (B81510) and phosphate, which leads to the self-assembly of the [PW₁₂O₄₀]³⁻ framework.

The Keggin structure can exist in different isomeric forms, with the α- and β-isomers being the most common. udel.edu These isomers differ in the orientation of the WO₆ octahedra. In the α-isomer, which is generally the most stable, the structure possesses full tetrahedral (Td) symmetry. udel.edu The β-isomer is formed by rotating one of the four groups of three edge-sharing octahedra (a "triad") by 60 degrees. udel.edu

The stability and reactivity of the Keggin anion are dictated by the coordination of its constituent polyhedra and the nature of the oxygen atoms that link them. The twelve WO₆ octahedra are interconnected through shared oxygen atoms, creating a rigid M₁₂O₃₆ cage. udel.edu Within this framework, there are distinct types of oxygen atoms: terminal oxygens (W=O), corner-sharing bridging oxygens (W-O-W), and edge-sharing bridging oxygens (W-O-W).

The dynamics of these bridging oxygens are crucial to the anion's properties. The angles of the W-O-W bonds, for instance, have a significant impact on the electronic structure and the energy required for processes like protonation. rsc.org Computational studies have shown that the α-W₁₂O₃₆ cage is inherently more stable than the β-cage by approximately 0.3 eV, confirming the greater intrinsic stability of the α-isomer's atomic organization. udel.edu

Protonation, the addition of a proton (H⁺) to the anion, is a fundamental process that modifies its properties. The location where protonation occurs is not random; it is governed by the electronic and structural characteristics of the anion. rsc.org The most likely protonation sites are the bridging oxygen atoms. rsc.orgrsc.org The stability of the protonated structure is closely linked to the Natural Bond Orbital (NBO) charge of these oxygen sites; oxygen atoms with smaller charges exhibit a stronger coulombic attraction to protons. rsc.orgrsc.org

Research has identified two primary types of bridging oxygen sites for protonation in α-Keggin anions: corner-sharing (Oc) and edge-sharing (Oe). The preference between these sites depends on the specific composition of the anion. For example, in α-GeW₁₂, the NBO charges on Oc and Oe are nearly identical, resulting in a very small energy difference for protonation between the two sites. rsc.orgrsc.org The total charge of the POM and the ionic radius of the heteroatom are determining factors for the protonation energy. rsc.orgnih.gov

Table 1: Factors Influencing Protonation in Keggin-Type Anions

| Factor | Influence on Protonation | Research Finding | Citation |

| Oxygen Site Charge | Determines the strength of coulombic attraction for protons. | Sites with smaller NBO charges are preferential protonation sites. | rsc.orgrsc.org |

| Total Anion Charge (z) | Affects the overall protonation energy. | Protonation energies are dependent on the total charge of the POM. | rsc.orgnih.gov |

| Heteroatom Ionic Radius | Influences the protonation energy. | Protonation energies show a dependency on the ionic radii of the heteroatom. | rsc.org |

| M-O-M Angle | Correlates with the first protonation energy. | First protonation energies increase as the M–O–M angle increases. | rsc.org |

| Isomeric Form (α vs. β) | Affects the ease of reduction and stability. | β-isomers are more easily reduced than α-isomers, which can favor the stability of the β-form upon reduction. | udel.edu |

Cation Encapsulation and Migration Phenomena

While the Keggin structure is central to sodium phosphotungstate, a related class of phosphotungstates, the Preyssler-type, demonstrates remarkable phenomena of cation encapsulation and movement within its molecular cavity.

The Preyssler-type phosphotungstate anion, with the general formula [P₅W₃₀O₁₁₀]¹⁵⁻, possesses a distinct doughnut-shaped structure. researchgate.netnii.ac.jp This architecture is constructed from five PO₄ tetrahedra surrounded by thirty WO₆ octahedra, creating a large internal cavity. researchgate.netnii.ac.jp This cavity is capable of encapsulating various cations. researchgate.net

The encapsulation can occur with a single cation or, in some cases, two. For instance, a mono-sodium encapsulated structure, [P₅W₃₀O₁₁₀Na(H₂O)]¹⁴⁻, has been identified where the sodium cation resides in one of the side cavities and is coordinated to a water molecule. nii.ac.jpacs.org This arrangement gives the molecule C₅ᵥ symmetry. acs.org In contrast, a di-potassium encapsulated anion, [P₅W₃₀O₁₁₀K₂]¹³⁻, has been synthesized where two potassium cations are trapped within the molecule, resulting in a higher D₅ₕ symmetry. acs.orgnih.gov The encapsulation of two cations was found to enhance the thermal stability of the compound. nih.gov

A fascinating dynamic process observed in these structures is the thermal migration of an encapsulated cation. nii.ac.jp Research has shown that a sodium cation initially located in a side cavity of the Preyssler anion can be induced to move to the central cavity. nii.ac.jp

This migration is achieved by heating the compound [P₅W₃₀O₁₁₀Na(side)(H₂O)]¹⁴⁻ to 300 °C. nii.ac.jp The thermal energy allows the sodium cation to overcome the energy barrier and relocate to the central position, forming a new, more stable species: [P₅W₃₀O₁₁₀Na(center)]¹⁴⁻. nii.ac.jp In this new configuration, the sodium cation is no longer coordinated to a water molecule and is instead surrounded by ten oxygen atoms from the Preyssler framework. nii.ac.jp This experimental result confirmed earlier predictions from Density Functional Theory (DFT) calculations that the most stable site for the sodium cation is indeed the central cavity. nii.ac.jp

Table 2: Comparison of Sodium Cation Positions in Preyssler Anion

| Feature | Side Cavity Encapsulation | Central Cavity Encapsulation | Citation |

| Compound | [P₅W₃₀O₁₁₀Na(side)(H₂O)]¹⁴⁻ | [P₅W₃₀O₁₁₀Na(center)]¹⁴⁻ | nii.ac.jp |

| Formation | Standard synthesis | Heating the 'side' compound to 300 °C | nii.ac.jp |

| Na⁺ Location | One of two side cavities | Center of the central cavity | nii.ac.jp |

| Coordination | Coordinated to one water molecule | Coordinated to 10 framework oxygen atoms | nii.ac.jp |

| Stability | Less stable | More stable | nii.ac.jp |

Advanced Characterization Techniques for Structural Confirmation

Single-Crystal X-ray Diffraction (XRD)

For sodium phosphotungstate monohydrate, a high-quality single crystal is exposed to a monochromatic X-ray beam. The interaction with the crystal's electron clouds causes the X-rays to diffract in a unique pattern. fiveable.me This pattern is a direct consequence of the crystal's internal lattice structure. By analyzing the positions and intensities of the diffracted beams, the exact positions of the sodium, phosphorus, tungsten, and oxygen atoms, as well as the water molecule, can be determined.

The fundamental principle governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). fiveable.me Modern diffractometers, equipped with sensitive detectors and sophisticated software, collect and process this diffraction data to generate a detailed crystallographic model. carleton.edurigaku.com

A study on sodium ibandronate monohydrate, a different sodium-containing compound, illustrates the power of this technique. Its crystal structure was determined to be triclinic with space group P-1, and the precise unit cell parameters were reported as a = 5.973(1) Å, b = 9.193(1) Å, c = 14.830(2) Å, α = 98.22(1)°, β = 98.97(1)°, and γ = 93.74(1)°. researchgate.net While specific data for this compound is not provided in the search results, a similar detailed analysis would be expected from a single-crystal XRD study.

Table 1: Representative Single-Crystal XRD Data Interpretation

| Parameter | Description |

|---|---|

| Crystal System | The basic crystal system to which the unit cell belongs (e.g., triclinic, monoclinic, etc.). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

It is important to note that obtaining high-quality single crystals suitable for XRD analysis can be a significant challenge for some materials. fiveable.me

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray diffraction (PXRD) is an essential technique for analyzing the bulk properties of a crystalline solid, complementing the detailed structural information from single-crystal XRD. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites.

When the powdered sample is irradiated with X-rays, the random orientation of the crystallites ensures that all possible diffraction planes are exposed to the beam. This results in a diffraction pattern of concentric cones, which are detected as a series of peaks at specific 2θ angles. libretexts.org The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline material. libretexts.org

The primary applications of PXRD in the context of this compound include:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the identity of the compound can be confirmed.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for an evaluation of the sample's purity.

Lattice Parameter Refinement: While less precise than single-crystal XRD, PXRD data can be used to refine the unit cell parameters of the bulk material.

For instance, in the study of sodium phosphate glass-ceramics, PXRD was used to identify the crystalline phases present, which were determined to be NaPO₃ and Na₂H₂P₂O₇. mssm.edu Similarly, the PXRD pattern of this compound would be expected to show characteristic peaks corresponding to its specific crystal structure.

Table 2: Representative PXRD Peak Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Hypothetical Value 1 | Calculated Value 1 | Measured Value 1 |

| Hypothetical Value 2 | Calculated Value 2 | Measured Value 2 |

Note: Specific 2θ values, d-spacings, and relative intensities are unique to the crystal structure of this compound and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹⁸³W)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For this compound, ³¹P and ¹⁸³W NMR are particularly informative.

A single, sharp resonance in the ³¹P NMR spectrum would indicate the presence of a single, symmetrical phosphorus environment, confirming the integrity of the Keggin anion. The observation of multiple peaks or splitting could suggest the presence of isomers, degradation products, or different phosphorus-containing species in the sample. For example, in studies of polyphosphate ligands, distinct ³¹P NMR signals are observed for phosphorus nuclei in different positions within the molecule. nih.gov

¹⁸³W NMR Spectroscopy: ¹⁸³W NMR, although challenged by the low natural abundance and sensitivity of the ¹⁸³W isotope, provides invaluable information about the tungsten framework of the polyoxotungstate. huji.ac.ilresearchgate.netchemrxiv.org The ¹⁸³W chemical shifts span a very wide range, making this technique highly sensitive to subtle structural variations. huji.ac.ilresearchgate.net A saturated solution of sodium tungstate is often used as a reference. researchgate.net

For the symmetrical [PW₁₂O₄₀]³⁻ anion, a single ¹⁸³W NMR resonance is expected, as all twelve tungsten atoms are chemically equivalent. The appearance of multiple signals would indicate a reduction in symmetry, potentially due to the presence of isomers or lacunary species (polyoxometalates with missing tungsten atoms). Two-dimensional NMR techniques, such as 2D-INADEQUATE, can be used to establish connectivity between tungsten atoms in more complex structures. huji.ac.il

Table 3: Representative NMR Chemical Shift Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

|---|---|---|---|

| ³¹P | Expected Value | Singlet | Symmetrical phosphorus environment in the [PW₁₂O₄₀]³⁻ anion. |

| ¹⁸³W | Expected Value | Singlet | Twelve equivalent tungsten atoms in the Keggin structure. |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman)

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The FTIR spectrum of this compound is dominated by strong absorption bands associated with the P-O and W-O bonds of the Keggin anion. Key vibrational bands include:

Asymmetric vibrations of the P-O bond in the central PO₄ tetrahedron.

Vibrations of the terminal W=O bonds.

Asymmetric vibrations of the W-O-W corner-sharing and edge-sharing bridges.

A study on phosphotungstic acid and its sodium salts highlighted the characteristic infrared bands that can be used to identify and characterize these compounds. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrational modes may be active in one technique and not the other. This can provide additional structural information. The Raman spectrum of this compound would also be characterized by distinct peaks corresponding to the P-O and W-O vibrations.

Table 4: Representative Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~1080 | P-O asymmetric stretch | FTIR, Raman |

| ~980 | W=O terminal stretch | FTIR, Raman |

| ~890 | W-O-W corner-sharing stretch | FTIR, Raman |

Note: The exact positions and relative intensities of the bands can be influenced by factors such as hydration state and cation interactions.

Mass Spectrometry (ESI-MS) for Molecular Integrity

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like polyoxometalates. wikipedia.orgnih.gov It allows for the transfer of intact ions from solution to the gas phase, providing a direct measure of the molecular weight and confirming the integrity of the phosphotungstate anion. nih.govnih.gov

In a typical ESI-MS experiment, a solution of this compound is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. nih.gov As the solvent evaporates, intact [PW₁₂O₄₀]³⁻ anions, often with associated sodium cations or protons, are released into the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum would be expected to show a prominent peak corresponding to the [PW₁₂O₄₀]³⁻ anion, potentially with varying degrees of sodiation or protonation. The observation of a peak at the expected m/z value provides strong evidence for the preservation of the Keggin structure in solution. Fragmentation of the anion can also be studied by inducing collisions within the mass spectrometer, a technique known as tandem mass spectrometry (MS/MS), which can provide further structural insights. wikipedia.orgrsc.org

Table 5: Representative ESI-MS Data

| m/z | Ion Assignment |

|---|---|

| Calculated Value 1 | [PW₁₂O₄₀]³⁻ |

| Calculated Value 2 | [NaPW₁₂O₄₀]²⁻ |

Note: The observed m/z values and their relative abundances will depend on the specific experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of a solid. ethz.chyoutube.com This technique is based on the photoelectric effect, where irradiating the sample with X-rays causes the emission of core-level electrons. ethz.chyoutube.com

The kinetic energy of the emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. ntu.edu.tw Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. youtube.com

For this compound, XPS analysis can:

Confirm the presence of sodium, phosphorus, tungsten, and oxygen on the surface of the material.

Determine the atomic concentrations of these elements at the surface.

Provide information on the oxidation states of tungsten (typically +6) and phosphorus (typically +5).

High-resolution scans of the W 4f, P 2p, O 1s, and Na 1s regions would be performed to obtain detailed chemical state information. This is particularly useful for assessing surface purity and detecting any surface modifications or contamination. researchgate.netresearchgate.net

Table 6: Representative XPS Binding Energy Data

| Element | Core Level | Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| W | 4f₇/₂ | ~35-36 | W⁶⁺ in the phosphotungstate anion |

| P | 2p | ~133-134 | P⁵⁺ in the central phosphate group |

| O | 1s | ~530-531 | Oxygen in P-O and W-O bonds |

| Na | 1s | ~1071-1072 | Na⁺ cation |

Note: Binding energies can be affected by surface charging and require proper calibration.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic structure of this compound, which possesses the formula Na₃[PW₁₂O₄₀]·H₂O, is characterized by intense absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are not due to d-d transitions, which are typically weak for d⁰ metals like tungsten(VI), but are instead attributed to highly probable Ligand-to-Metal Charge-Transfer (LMCT) transitions.

In the case of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, these transitions involve the excitation of electrons from the p-orbitals of the oxygen atoms to the empty d-orbitals of the tungsten atoms. The UV-Visible spectrum of phosphotungstates typically displays two main charge-transfer bands. The first, appearing at lower energy (longer wavelength), corresponds to the transition from the highest occupied molecular orbitals (HOMO), which are primarily composed of p-orbitals from the bridging oxygen atoms (W-O-W), to the lowest unoccupied molecular orbitals (LUMO) of tungsten. The second, at higher energy (shorter wavelength), is assigned to the transition from the p-orbitals of the terminal oxygen atoms (W=O) to the tungsten d-orbitals.

Table 1: Representative UV-Vis Absorption Data for Related Phosphotungstates

| Compound/Fragment | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment |

| Phosphomolybdic Acid (PMo₁₂) | ~309 nm | ~17,500 M⁻¹cm⁻¹ | O(p) → Mo(d) LMCT |

| Silicomolybdic Acid (HSiMo₁₂) | ~309 nm | ~18,900 M⁻¹cm⁻¹ | O(p) → Mo(d) LMCT |

Morphological and Microstructural Analysis

The morphology and internal structure of this compound have been investigated using various electron microscopy techniques, revealing details from the macroscopic crystal shape down to the atomic arrangement of the Keggin units.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials. While specific SEM images of this compound crystals were not found in the provided search results, SEM analysis of similar crystalline materials reveals that the morphology can range from well-defined geometric shapes to more irregular agglomerates, depending on the crystallization conditions. For instance, SEM images of other salt crystals show cubic or needle-like habits. researchgate.net The morphology of this compound crystals would provide insights into their growth process and packing characteristics.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer a much higher magnification and resolution than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. For this compound, TEM is instrumental in confirming the presence and integrity of the individual Keggin anion structures. The Keggin unit, with its polyhedral shape, can be visualized, and its dispersion in various matrices can be assessed.

HRTEM takes this a step further by providing atomic-resolution images of the crystal lattice. In the context of this compound, HRTEM can resolve the arrangement of the tungsten atoms within the Keggin structure, providing direct evidence of its crystalline nature and the integrity of the polyoxometalate framework.

Scanning Transmission Electron Microscopy (STEM)

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, using a focused electron beam to scan across a thin sample. This technique is particularly useful for chemical analysis at the nanoscale when coupled with detectors for energy-dispersive X-ray spectroscopy (EDX) or electron energy-loss spectroscopy (EELS). STEM-EDX or -EELS can provide elemental maps, confirming the distribution of phosphorus, tungsten, and oxygen within the Keggin structure of this compound. This analytical capability is crucial for verifying the chemical composition and homogeneity of the material at a localized level.

Thermal Degradation and pH-Dependent Transformations

The stability of this compound under thermal stress and varying pH is a critical aspect of its characterization, with implications for its application in catalysis and materials science.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the mass changes and heat flow associated with temperature variations. For hydrated compounds like this compound, these methods are essential for understanding the dehydration process and subsequent decomposition.

While specific TGA/DSC curves for this compound were not available in the search results, the thermal behavior of related hydrated phosphate and tungstate salts provides a likely model. The TGA curve is expected to show a weight loss corresponding to the removal of the single water molecule of hydration. This dehydration step would be associated with an endothermic peak in the DSC curve. Studies on similar hydrated salts, such as sodium dihydrogen phosphate dihydrate, show that dehydration occurs in distinct steps at specific temperature ranges. researchgate.net Following dehydration, the anhydrous sodium phosphotungstate is expected to be stable up to a higher temperature, with decomposition of the Keggin structure occurring at temperatures above 350 °C. sigmaaldrich.comsigmaaldrich.com

Table 2: Expected Thermal Events for this compound

| Temperature Range (°C) | Technique | Observed Event | Description |

| ~100 - 200 | TGA | Weight Loss | Removal of one molecule of water of hydration. |

| ~100 - 200 | DSC | Endothermic Peak | Energy absorbed for the dehydration process. |

| > 350 | TGA/DSC | Decomposition | Breakdown of the [PW₁₂O₄₀]³⁻ Keggin structure. |

Note: The temperature ranges are estimations based on data for related compounds and general knowledge of polyoxometalates.

Decomposition Pathways of Polyoxometalates in Solution

The stability of polyoxometalates (POMs) in solution is a critical factor governing their application in various fields. These complex inorganic clusters are susceptible to decomposition, a process heavily influenced by the chemical environment. The decomposition pathways are primarily dictated by the solution's pH, but other factors such as ionic strength, the nature of the counter-ions, and the presence of other chemical species also play significant roles.

The decomposition of phosphotungstates, such as sodium phosphotungstate, in aqueous solution is a well-documented, stepwise process that is highly dependent on pH. researchgate.netnih.gov The parent Keggin anion, [PW₁₂O₄₀]³⁻, is generally stable only in highly acidic conditions (pH < 2). researchgate.netacs.org As the pH of the solution increases, the Keggin structure undergoes partial and eventually complete decomposition.

The decomposition proceeds through the formation of various lacunary species, which are structures where one or more tungsten-oxygen units have been removed from the parent Keggin anion. researchgate.netwikipedia.org This process ultimately leads to the formation of simpler phosphate and tungstate ions at high pH. researchgate.net The general pathway involves the initial formation of [PW₁₁O₃₉]⁷⁻ and various dimeric species before complete breakdown. researchgate.net

A detailed, pH-dependent decomposition sequence for the [PW₁₂O₄₀]³⁻ anion in aqueous solution has been elucidated through techniques like ³¹P NMR spectroscopy. researchgate.net The stability of the anion can be enhanced in the presence of polar organic solvents like ethanol (B145695) or acetone (B3395972) at pH levels below 8, which helps to mitigate the decomposition process. researchgate.netwikipedia.org

The following table summarizes the stepwise decomposition of the [PW₁₂O₄₀]³⁻ anion as a function of increasing pH in an aqueous medium.

| pH Range | Predominant Species in Solution | Observations |

|---|---|---|

| ~ 1 | [PW₁₂O₄₀]³⁻ | The Keggin anion is stable. researchgate.net |

| 2.2 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻ | Initial decomposition into a mixture of the parent Keggin ion and lacunary species. researchgate.net |

| 3.5 | [PW₁₂O₄₀]³⁻, [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻, [P₂W₁₉O₆₇]¹⁰⁻ | Formation of a more complex mixture including Dawson structures. researchgate.net |

| 5.4 | [P₂W₂₁O₇₁]⁶⁻, [PW₁₁O₃₉]⁷⁻, [P₂W₁₈O₆₂]⁶⁻ | The parent Keggin anion is no longer a major species. researchgate.net |

| 7.3 | [PW₉O₃₄]⁹⁻ | Further degradation to a more vacant lacunary species. researchgate.net |

| > 8.3 | PO₄³⁻, WO₄²⁻ | Complete decomposition into simple phosphate and tungstate ions. researchgate.net |

Beyond pH, several other factors can influence the stability and decomposition of polyoxometalates in solution.

| Factor | Influence on Decomposition | Source |

|---|---|---|

| Ionic Strength | The stability of POMs can be sensitive to the ionic strength of the solution. For instance, Wells-Dawson anions like [P₂Mo₁₈O₆₂]⁶⁻ and [P₂W₁₈O₆₂]⁶⁻ show greater stability in buffers with lower ionic strength at pH 8. nih.gov | nih.govresearchgate.net |

| Counter-ions | The type of counter-ion present in the solution affects stability. Large, weakly hydrated monovalent cations can lead to lower stability. The structure-directing role of sodium cations has also been noted in complexes with organic molecules. researchgate.netrsc.org | researchgate.netrsc.org |

| POM Concentration | Higher concentrations of POMs can sometimes lead to increased stability in solution. This is attributed to the enhanced association of counter-ions around the macroions at higher concentrations. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Presence of Organic Molecules/Solvents | The presence of organic molecules like peptides can have a stabilizing effect on the POM structure. rsc.org Furthermore, the addition of polar solvents such as ethanol or acetone to an aqueous solution can reduce the decomposition of the [PW₁₂O₄₀]³⁻ anion at pH < 8. researchgate.netwikipedia.org | researchgate.netwikipedia.orgrsc.org |

| Temperature | An increase in temperature can promote decomposition. For example, an increase in temperature can lead to a decrease in the pH of a P₂Mo₁₈ solution, indicating a change in speciation. nih.gov While distinct from solution decomposition, thermal analysis shows phosphotungstates are generally stable up to several hundred degrees Celsius before breaking down into constituent oxides. wikipedia.orgresearchgate.net | nih.govwikipedia.orgresearchgate.net |

| Redox Agents | The presence of reducing agents can lead to the reduction of the POM, which in turn can affect its stability and lead to different chemical species. Reduction with agents like iron(II) sulfate (B86663) results in a color change. wikipedia.org The addition of an oxidizing agent like hydrogen peroxide followed by heating or reduction can be used to intentionally decompose phosphotungstates to precipitate tungstic acid. google.com | wikipedia.orggoogle.com |

Computational and Theoretical Chemistry Studies of Sodium Phosphotungstate Monohydrate

Density Functional Theory (DFT) Applications in Phosphotungstate Systems

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become an indispensable tool in materials science for predicting a wide array of properties from first principles. In the context of phosphotungstate systems, DFT is applied to understand their catalytic activity, electrochemical behavior, and transport properties.

DFT calculations are instrumental in determining the electronic structure, such as the density of states (DOS) and band structure, of phosphotungstate materials. researchgate.netdtu.dk This information is fundamental to understanding their conductivity and catalytic capabilities. The arrangement of electron energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the material's reactivity and stability.

Furthermore, DFT provides a framework for accurately predicting the redox potentials of these complexes. youtube.comrsc.org The redox potential is calculated from the Gibbs free energy change of the reduction-oxidation reaction. rsc.org This involves computing the total energies of the oxidized and reduced states of the molecule. By combining the Gibbs free energy change of the gas-phase reaction with the solvation free energy change, researchers can obtain redox potentials that show satisfactory agreement with experimental values. rsc.org The accuracy of these predictions is highly dependent on the precise calculation of the material's geometrical structure. rsc.org

At low temperatures and for small energy barriers, the classical picture of a proton hopping over an energy barrier can be insufficient. Quantum mechanical tunneling, where a particle passes through a barrier it classically cannot surmount, can become a significant contributor to proton transport. DFT calculations can be used to investigate these non-classical effects. While direct DFT studies on quantum tunneling in sodium phosphotungstate monohydrate are not widely available, the methodology has been applied to similar processes involving proton movement, such as tautomerization. rsc.org These studies calculate the activation free energy barriers and rate constants, revealing that tunneling can enhance the reaction rate by orders of magnitude. rsc.org The presence of a pronounced kinetic isotope effect (e.g., when hydrogen is replaced by deuterium) in simulations can further indicate a significant contribution from tunneling. rsc.org

DFT is extensively used to model the diffusion of ions within crystal lattices and the adsorption of molecules onto material surfaces. For sodium-ion battery cathode materials, which share structural motifs with phosphotungstates, DFT calculations can identify the distinct one-dimensional channels through which sodium ions diffuse. osti.gov By calculating the migration energy barriers for these pathways, DFT can predict which channels are most favorable for ion movement and how desodiation (the removal of sodium) proceeds. osti.gov

Similarly, DFT can simulate adsorption processes by calculating the adsorption energy, which indicates how strongly a molecule binds to a surface. nih.govyoutube.com A negative adsorption energy signifies a favorable process. youtube.com In studies of adsorbents, DFT is used to optimize the adsorption configuration and calculate binding energies, which can then be correlated with experimental adsorption capacities. nih.gov For instance, simulations on kaolinite (B1170537) surfaces showed that silicate (B1173343) species adsorb primarily on the aluminum-terminated surfaces, making them more hydrophilic and promoting dispersion in aqueous solutions. researchgate.net

Table 1: Example of DFT-Calculated Adsorption Energies for Different Adsorbents This table presents illustrative data from a study on palladium ion-imprinted polymers to demonstrate the application of DFT in predicting adsorption behavior. A more negative value indicates stronger, more favorable adsorption.

| Adsorption Configuration | Calculated Adsorption Energy (eV) | Adsorption Favorability |

|---|---|---|

| b-Pd-IIP | -13.978 | High |

| a-Pd-IIP | -8.764 | Medium |

| c-Pd-IIP | -3.587 | Low |

A primary goal of computational materials science is to predict material properties based on their atomic structure. DFT and related methods can establish quantitative structure-property relationships (QSPR). By systematically altering the composition and structure of a material in a simulation, researchers can observe corresponding changes in calculated properties like mechanical moduli, density, and ion coordination. researchgate.net For example, in studies of sodium iron phosphate (B84403) glasses, simulations have shown how changing the Fe₂O₃ content affects the coordination number of Fe³⁺ ions and the polymerization of the phosphate glass network. researchgate.net These structural changes are then linked to macroscopic properties, providing a rational basis for material design. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time based on classical mechanics. This technique is particularly suited for studying the dynamic behavior of materials, such as diffusion, phase transitions, and structural evolution, on a larger scale and for longer timescales than are typically feasible with DFT.

In the context of phosphotungstate and related phosphate systems, MD simulations provide crucial insights into ion transport and structural stability. MD can be used to estimate diffusion coefficients for ions like Na⁺ by tracking their movement through the simulated crystal structure over time. researchgate.net These simulations can reveal the three-dimensional network of migration pathways and calculate activation barriers for diffusion, which are key indicators of a material's potential as an ionic conductor. researchgate.net The results from MD simulations, such as diffusion coefficients, often show good agreement with experimental data derived from techniques like cyclic voltammetry. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations in Related Material Systems This table summarizes various applications of MD simulations in studying the properties and behaviors of ion-containing solids and electrolytes.

| System Studied | Property/Phenomenon Investigated | Key Findings from MD Simulation | Reference |

|---|---|---|---|

| Na₄M₃(PO₄)₂P₂O₇ Cathodes | Na⁺ Ion Diffusion | Identified 3D diffusion network; calculated activation barriers (0.20-0.24 eV) and diffusion coefficients (~10⁻¹⁰ cm²/s). | researchgate.net |

| Aqueous NaCl in Nanochannels | Electrokinetic Flow | Calculated transport coefficients; confirmed Onsager's reciprocal relation; showed flow reversal at high surface charge. | nih.gov |

| Sodium Magnesium Phosphate Glasses | Glass Structure | Determined constant coordination numbers for Na-O (~5) and Mg-O (~4.4); observed network depolymerization with added MgO. | bohrium.com |

| Polymer Electrolytes | Proton/Ion Transport | Modeled intermolecular pair correlation functions to study transport efficiency; identified hydrogen bond network as the primary path. | arxiv.org |

Solvent Interactions and Anion Stability

The stability and reactivity of the phosphotungstate anion ([PW₁₂O₄₀]³⁻) are intrinsically linked to its interactions with the surrounding solvent molecules. Computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have elucidated the nature of these interactions.

The phosphotungstate anion is a large, highly charged species, and its interaction with polar solvents like water is dominated by electrostatic forces and hydrogen bonding. nih.govfrontiersin.org The terminal and bridging oxygen atoms on the surface of the Keggin anion act as hydrogen bond acceptors, leading to the formation of a well-defined solvation shell. nih.gov The nature and strength of these interactions are crucial for the stability of the anion in solution.

Theoretical calculations have shown that the stability of the Keggin anion is pH-dependent. acs.org In acidic conditions, the [PW₁₂O₄₀]³⁻ anion is generally stable. acs.org However, as the pH increases, it can become prone to hydrolysis, leading to the formation of lacunary species where one or more tungsten atoms are removed from the framework. acs.org Computational models can predict the thermodynamic and kinetic stability of the anion under different pH regimes by calculating the free energy changes associated with protonation and hydrolysis reactions.

Table 1: Key Interactions Influencing Phosphotungstate Anion Stability

| Interacting Species | Type of Interaction | Significance |

| Solvent (e.g., Water) | Hydrogen Bonding, Electrostatic | Stabilizes the anion in solution; influences reactivity. |

| Protons (H⁺) | Protonation/Deprotonation | Governs pH-dependent stability and hydrolysis. |

| Counter-ions (e.g., Na⁺) | Ion Pairing (Contact and Solvent-Separated) | Modulates charge distribution and aggregation behavior. nih.gov |

Dynamics of Encapsulated Cations

MD simulations reveal that the sodium cation is not static but rather exhibits dynamic behavior, influenced by its interaction with the negatively charged framework of the phosphotungstate anion and surrounding water molecules. nih.gov DFT calculations on hydrated sodium ion clusters have shown that the Na⁺ ion is typically surrounded by a hydration shell of water molecules. researchgate.net In the context of this compound, the single water molecule of hydration plays a crucial role in mediating the interaction between the sodium cation and the phosphotungstate anion.

The dynamics of the sodium cation can be described by its vibrational motions and its potential to move within or on the surface of the phosphotungstate anion. The energy barriers for these movements can be calculated using computational methods, providing insights into the cation's mobility. These dynamics are important for understanding the ionic conductivity and other physical properties of solid-state sodium phosphotungstate.

Furthermore, the interaction between the encapsulated cation and the phosphotungstate framework is not a one-way street. The cation can, in turn, influence the electronic structure and stability of the anion. acs.org The electrostatic field of the cation can polarize the electron density of the surrounding oxygen atoms, which can have implications for the catalytic activity of the phosphotungstate.

Table 2: Calculated Properties of Hydrated Sodium Ion

| Property | Value | Method |

| Hydration Number of Na⁺ | 5 | DFT/B3LYP/6-311+G(d,p) researchgate.net |

| Na-O distance in hydration shell | 2.43 Å | DFT/B3LYP/6-311+G(d,p) researchgate.net |

It is important to note that while general principles can be drawn from studies on related systems, the specific dynamics within this compound are a result of the unique interplay between the sodium cation, the phosphotungstate anion, and the co-crystallized water molecule.

Catalytic Applications and Mechanistic Investigations of Phosphotungstates

Homogeneous Catalysis

In homogeneous catalysis, phosphotungstates are dissolved in the reaction medium, allowing for excellent contact with reactants and often leading to high catalytic activity under mild conditions.

Hydrolysis Reactions Catalyzed by Phosphotungstates

Phosphotungstic acid (PTA) serves as a potent acid catalyst for hydrolysis reactions, particularly in the conversion of biomass into valuable platform chemicals. The strong Brønsted acid sites of PTA are effective in breaking down complex polysaccharides like cellulose (B213188) into simpler sugars.

Detailed research has demonstrated the efficacy of PTA in the hydrolysis of lignocellulosic biomass. researchgate.netcu.edu.tr In these processes, the catalyst facilitates the conversion of cellulose and hemicellulose into C5 and C6 sugars, such as xylose and glucose. uni-hamburg.de These sugars can then be further transformed through acid-catalyzed dehydration into valuable products like furfural (B47365) (FFR) and 5-hydroxymethylfurfural (B1680220) (5-HMF). uni-hamburg.demdpi.com

Studies comparing various tungsten-based heteropolyacid catalysts found that phosphotungstic acid achieved the highest glucose yield from cellulose hydrolysis. mdpi.com The efficiency of the hydrolysis is influenced by factors such as catalyst concentration and temperature. Research shows that increasing the percentage of phosphotungstic acid and raising the reaction temperature significantly enhances the biomass hydrolysis percentage. researchgate.netcu.edu.tr For instance, experiments conducted in a batch reactor at temperatures of 200°C and 250°C showed a direct correlation between the amount of PTA used and the hydrolysis efficiency, as measured by total organic carbon content in the hydrolysates. researchgate.netcu.edu.tr

Table 1: Effect of Phosphotungstic Acid (PTA) Concentration on Biomass Hydrolysis at 200°C

| PTA Concentration (%) | Hydrolysis Efficiency (%) | Total Organic Carbon (TOC) Content | Polysaccharide Avg. Molecular Weight |

| 1 | Increased | Increased | Decreased |

| 2 | Increased | Increased | Decreased |

| 3 | Increased | Increased | Decreased |

| 4 | Increased | Increased | Decreased |

| This table summarizes the general trends observed in studies on the PTA-catalyzed hydrolysis of biomass, indicating that higher catalyst concentrations lead to greater breakdown of polysaccharides. researchgate.netcu.edu.tr |

The mechanism of acid-catalyzed ester hydrolysis, a related reaction, generally involves protonation of the carbonyl oxygen by an acid catalyst, such as the hydroxonium ions (H₃O⁺) generated by PTA in water. libretexts.orgchemguide.co.uk This initial protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.ukchemistrysteps.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of an alcohol molecule to yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemistrysteps.com This fundamental mechanism underpins the role of PTA in biomass hydrolysis, where it cleaves the glycosidic bonds in polysaccharides.

Prins Reaction Catalysis

The Prins reaction is a valuable carbon-carbon bond-forming reaction that involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org The products of this reaction can vary depending on the reaction conditions and include 1,3-diols, allylic alcohols, or dioxanes. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by Brønsted or Lewis acids. nih.gov Methodologies developed for the Prins reaction have utilized a range of catalysts, including heteropolyacids like phosphotungstates. acs.org

The generally accepted mechanism for the Prins reaction begins with the activation of the carbonyl compound by a proton from the acid catalyst. wikipedia.org This forms a highly electrophilic oxonium ion. The alkene then acts as a nucleophile, attacking the activated carbonyl carbon to form a carbocationic intermediate. acs.org The fate of this intermediate determines the final product. It can be trapped by a nucleophile (such as water to form a 1,3-diol), or it can undergo elimination of a proton to yield an allylic alcohol. wikipedia.orgorganic-chemistry.org

While various acid catalysts like iron halides and chiral phosphoric acids have been explored in detail for Prins cyclizations, nih.govnih.gov the strong Brønsted acidity of phosphotungstic acid makes it a suitable candidate for promoting this transformation. The key step is the efficient generation of the initial carbocation, which phosphotungstic acid can readily facilitate.

Selective Oxidation and Organic Transformations

Phosphotungstates are highly regarded as catalysts for selective oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). Their ability to function as both acid and redox catalysts allows for a wide range of organic transformations.

One of the most significant applications is the selective oxidation of alcohols to their corresponding carbonyl compounds. Kinetic and mechanistic studies on the oxidation of alcohols, such as 2-phenylethanol, by N-bromophthalimide have been conducted using phosphotungstic acid as the catalyst. These investigations revealed that the reaction order is dependent on the concentrations of the oxidant, the alcohol, and the phosphotungstic acid catalyst itself.

In another study, a cobalt-substituted Keggin-type polyoxometalate was used for the oxidative aromatic cracking of harmful benzene (B151609) rings into useful carboxylic acids in water. rsc.org Mechanistic analysis, including spectroscopic and kinetic studies, identified the reactive species as a cobalt(III)-oxyl species. rsc.org The degradation pathway was found to initiate with an electrophilic attack by this species on the benzene ring. rsc.org

Phosphotungstic acid has also been shown to be an effective homogeneous catalyst for the selective oxidation of organic sulfides. rsc.org In the oxidation of phenyl sulfide (B99878) derivatives using H₂O₂, the phosphotungstic acid catalyst provides Brønsted acid sites that facilitate the reaction, leading to high selectivity for the corresponding sulfoxide. rsc.org

Table 2: Phosphotungstic Acid-Catalyzed Oxidation of Phenyl Sulfides with H₂O₂

| Substrate | Catalyst | Conditions | Conversion | Sulfoxide Yield | Selectivity | Reference |

| Methyl Phenyl Sulfide | Phosphotungstic Acid | 75°C, 9-10 min residence time | High | Optimized | 94% | rsc.org |

| 2-Chloroethyl Phenyl Sulfide | Phosphotungstic Acid | Optimized | ~85% | Low | ~80% | rsc.org |

| This table presents findings from an automated optimization study on sulfide oxidation, highlighting the catalyst's high selectivity for non-chlorinated substrates. rsc.org |

Synthesis of N-Heterocycles

Phosphotungstates are efficient acid catalysts for the synthesis of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. A prominent example is their use in the Friedländer annulation for the synthesis of polysubstituted quinolines. nih.gov This reaction involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. nih.govorganic-chemistry.org

Phosphotungstic acid (H₃PW₁₂O₄₀) has been successfully employed as an efficient, recyclable catalyst for this transformation under solvent-free conditions. nih.gov The reaction proceeds smoothly at elevated temperatures (e.g., 80°C), yielding polysubstituted quinolines in excellent yields. One of the key advantages of using phosphotungstic acid is its ease of recovery and reusability without a significant loss of activity. nih.gov

The general mechanism for reactions catalyzed by heteropolyacids like PTA involves the protonation of a substrate, followed by the conversion of the resulting ionic intermediate to the final product. nih.gov In the context of the Friedländer synthesis, the acid catalyst first protonates the carbonyl group of the ketone, activating it for nucleophilic attack by the amino group of the 2-aminoaryl ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline (B57606) ring system. wikipedia.org

Table 3: H₃PW₁₂O₄₀-Catalyzed Synthesis of Quinolines via Friedländer Annulation

| 2-Aminoarylketone | α-Methylene Ketone | Time (h) | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | 2.0 | 94 | nih.gov |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 2.5 | 92 | nih.gov |

| 2-Aminobenzophenone | Acetylacetone | 2.0 | 90 | nih.gov |

| 2-Amino-5-nitrobenzophenone | Cyclohexanone | 3.0 | 88 | nih.gov |

| This table showcases the effectiveness of phosphotungstic acid in the solvent-free synthesis of various quinoline derivatives. The reactions were conducted at 80°C. nih.gov |

Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, phosphotungstates are often immobilized on solid supports. This heterogenization combines the intrinsic catalytic activity of the phosphotungstate with the practical advantages of a solid catalyst.

Supported Phosphotungstate Catalysts on Various Substrates (e.g., Alumina (B75360), Silica (B1680970), Metal Oxides)

The performance of supported phosphotungstate catalysts is highly dependent on the nature of the support material, which can influence the dispersion, acidity, and stability of the active phosphotungstate species.

Alumina (Al₂O₃) : Alumina is a widely used support due to its mechanical strength and thermal stability. Dispersing phosphotungstic acid over alumina can create bifunctional catalysts with both metal and acid sites. For instance, a palladium-phosphotungstic acid catalyst supported on γ-alumina (Pd-PTA-Al₂O₃) has been developed for the liquid-phase hydrogenation of citral. The alumina support, modified by the impregnation of PTA, exhibits increased Lewis acidity, which is crucial for the catalytic performance.

Silica (SiO₂) : Silica is another common support, and phosphotungstic acid can be immobilized on its surface through various methods. One approach involves the sol-gel synthesis of mesoporous materials where PTA clusters are covalently embedded within the silica framework. These materials exhibit high surface area and a high concentration of acid sites, proving effective in reactions like the alkylation of aromatic compounds. The covalent linkage ensures the thermal and chemical stability of the catalyst, allowing for its recyclability.

Zirconia (ZrO₂) and Modified Supports : Zirconia is known for its ability to create strong solid acid catalysts when modified with tungstate (B81510) or phosphotungstate species. Zirconia-supported phosphotungstic acid (PTA/ZrO₂) has been shown to be a highly active and stable solid acid catalyst, outperforming tungstated zirconia in reactions like benzylation and acylation. The high activity is attributed to a direct correlation between the surface structure and the catalyst's acidity. Furthermore, modifying silica with zirconia (ZrO₂-SiO₂) before immobilizing phosphotungstic acid can create a catalyst with excellent activity and recyclability for processes like oxidative desulfurization. The strong interaction between the active HPW and the ZrO₂-SiO₂ support is key to its enhanced performance.

Table 4: Performance of Supported Phosphotungstate Catalysts in Various Reactions

| Catalyst | Support | Reaction | Key Findings | Reference |

| Pd-PTA | γ-Alumina | Citral Hydrogenation | Increased Lewis acidity; bifunctional metal-acid catalysis. | |

| PTA | Silica | Alkylation of 1,3,5-trimethylbenzene | High surface area and acid sites; recyclable due to covalent embedding. | |

| 15% PTA | Zirconia | Resorcinol tert-butylation | Most active formulation when calcined at 750°C. | |

| HPW | ZrO₂-SiO₂ | Oxidative Desulfurization | Nearly 100% sulfur removal; recyclable up to 19 times. |

Oxidative Desulfurization (ODS) of Fuels and Related Compounds

The removal of sulfur-containing compounds from fuels is a critical process for environmental protection. Oxidative desulfurization (ODS) has emerged as a promising alternative to traditional hydrodesulfurization, as it operates under milder conditions. Keggin-type phosphotungstates are effective catalysts in this process.

The mechanism of ODS using phosphotungstate catalysts involves the oxidation of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), and benzothiophene (B83047) (BT), into their corresponding sulfoxides and sulfones. mdpi.com This transformation increases their polarity, facilitating their removal from the nonpolar fuel phase through extraction with a polar solvent. The catalyst, in the presence of an oxidant like hydrogen peroxide (H₂O₂), forms active peroxo-phosphotungstate species that are responsible for the oxidation of the sulfur compounds. mdpi.comuobaghdad.edu.iq The phosphotungstate catalyst is then regenerated and can be reused.

Research has demonstrated the high efficiency of these systems. For instance, a system using a tetrabutylammonium (B224687) salt of phosphotungstic acid encapsulated in a metal-organic framework (MIL-101) achieved 100% sulfur removal for DBT within an hour and 99% for 4,6-DMDBT within four hours from a model oil. ua.pt Similarly, a europium-containing Keggin-type catalyst, Eu(PW₁₁)₂, achieved complete desulfurization of a model diesel within two hours. mdpi.com

| Catalyst | Sulfur Compound | Reaction Time | Sulfur Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| PW12@MIL-101 | Dibenzothiophene (DBT) | 1 hour | 100 | ua.pt |

| PW12@MIL-101 | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 4 hours | 99 | ua.pt |

| Eu(PW₁₁)₂ | Model Diesel | 2 hours | 100 | mdpi.com |

Photocatalytic Degradation of Organic Pollutants (e.g., Formaldehyde)